molecular formula C22H20O2 B14191168 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione

2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione

Cat. No.: B14191168
M. Wt: 316.4 g/mol
InChI Key: DOXQUYFKNKHZQL-UHFFFAOYSA-N
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Description

2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring and two phenyl groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione typically involves the Diels-Alder reaction, where a cycloheptadiene derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the phenyl rings, introducing functional groups like halides or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta-2,4,6-trien-1-one: A related compound with a similar cycloheptadiene structure but lacking the phenyl groups.

    2,4,6-Cycloheptatrien-1-one: Another similar compound with a trienone structure.

Uniqueness

2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is unique due to the presence of both the cycloheptadiene ring and the phenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C22H20O2/c23-21(18-13-7-3-8-14-18)20(17-11-5-1-2-6-12-17)22(24)19-15-9-4-10-16-19/h1-5,7-11,13-17,20H,6,12H2

InChI Key

DOXQUYFKNKHZQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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